molecular formula C23H28N2O7S B5143522 2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B5143522
M. Wt: 476.5 g/mol
InChI Key: SMDJHOQGXVRPJU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that features a combination of aromatic rings, ether, and piperazine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of 4-methylsulfanylbenzyl chloride with piperazine to form the piperazine derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and ether functionalities.

    Reduction: Reduction reactions may target the aromatic rings or the piperazine moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: Used in studies to understand its interaction with enzymes or receptors.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of other chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-1-[4-(phenylmethyl)piperazin-1-yl]ethanone
  • 2-(4-methoxyphenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the 4-methylsulfanyl group in 2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone distinguishes it from similar compounds. This group may impart unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.C2H2O4/c1-25-18-5-7-19(8-6-18)26-16-21(24)23-13-11-22(12-14-23)15-17-3-9-20(27-2)10-4-17;3-1(4)2(5)6/h3-10H,11-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJHOQGXVRPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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